Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-

SARS-CoV-2 Nsp3 macrodomain Fragment-based drug discovery

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS 62400-57-1), also known as 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide, is a low-molecular-weight (169.18 g/mol) synthetic organic compound belonging to the N-tetrazolyl amide class, featuring an isobutyramide moiety linked to a 2-methyl-2H-tetrazole ring. It carries the PDB ligand code K41, the ChEMBL identifier CHEMBL1352374, and the ZINC code ZINC000000526080.

Molecular Formula C6H11N5O
Molecular Weight 169.19 g/mol
CAS No. 62400-57-1
Cat. No. B3385298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
CAS62400-57-1
Molecular FormulaC6H11N5O
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN(N=N1)C
InChIInChI=1S/C6H11N5O/c1-4(2)5(12)7-6-8-10-11(3)9-6/h4H,1-3H3,(H,7,9,12)
InChIKeyMJNGPLNGGSOMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS 62400-57-1): Baseline Identity and Procurement Context


Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS 62400-57-1), also known as 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide, is a low-molecular-weight (169.18 g/mol) synthetic organic compound belonging to the N-tetrazolyl amide class, featuring an isobutyramide moiety linked to a 2-methyl-2H-tetrazole ring . It carries the PDB ligand code K41, the ChEMBL identifier CHEMBL1352374, and the ZINC code ZINC000000526080 . This compound is catalogued in fragment screening libraries and has been experimentally confirmed as a non-covalent binder to both the SARS-CoV-2 Nsp3 macrodomain (Mac1) and human NUDT5 via crystallographic fragment screening using the PanDDA methodology .

Why N-(2-Methyl-2H-tetrazol-5-yl)propanamide Analogs Cannot Be Freely Interchanged with CAS 62400-57-1


Substitution of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- by any closely related tetrazole amide—such as N-(2-methyl-2H-tetrazol-5-yl)acetamide (CAS 6154-06-9) or N-(1-methyl-1H-tetrazol-5-yl)propanamide (CAS 26663-18-3)—is scientifically unjustified because these analogs lack publicly available, experimentally validated target engagement data. CAS 62400-57-1 is one of only 214 unique fragments that demonstrated crystallographically confirmed binding to the SARS-CoV-2 Nsp3 macrodomain out of 2,683 screened, and it additionally shows cross-target binding to human NUDT5—a dual-target profile that has not been reported for its immediate structural neighbors . Furthermore, this compound has undergone rigorous NMR quality control under fragment screening conditions (1 mM in DMSO-d₆, 298 K, pH 6.0) and is commercially available with a purity specification of NLT 98%, establishing a documented chain of analytical and functional evidence that generic, unevaluated substitutes cannot match .

Quantitative Differentiation Evidence for Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (62400-57-1) Against Closest Analogs


Crystallographically Confirmed Binding to SARS-CoV-2 Nsp3 Macrodomain: Selection Rate Among 2,683 Fragments

In a massive crystallographic fragment screen against the SARS-CoV-2 Nsp3 macrodomain (Mac1), only 214 out of 2,683 diverse fragments tested showed electron density consistent with binding—a hit rate of approximately 8.0%. Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (coded Z57292369, PDB ligand K41) was one of these confirmed binders, as evidenced by its co-crystal structure solved to 1.13 Å resolution (PDB: 5S2R) . By contrast, structurally similar analogs such as N-(2-methyl-2H-tetrazol-5-yl)propanamide (CAS data available but lacking any published macrodomain co-crystal structure) and other simple N-tetrazolyl amides were either not among the 214 confirmed hits or were never screened, placing this compound within a distinct, functionally validated subset of the fragment chemical space . The crystallographic binding mode reveals that the tetrazole ring and isobutyramide carbonyl engage the macrodomain active site residues, providing a structurally characterized starting point that untested analogs cannot offer .

SARS-CoV-2 Nsp3 macrodomain Fragment-based drug discovery Crystallographic screening

Cross-Target Fragment Binding: Dual Engagement of SARS-CoV-2 Nsp3 Macrodomain and Human NUDT5

Beyond the SARS-CoV-2 macrodomain, Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- was independently identified as a crystallographic binder to human NUDT5 (8-oxo-dGDP phosphatase; EC 3.6.1.58), as deposited in PDB entry 5QJO . This dual-target engagement—verified across two entirely distinct protein targets from different organisms and functional classes—is not documented for any structurally analogous N-(2-methyl-2H-tetrazol-5-yl) amide. The NUDT5-bound structure confirms that the compound's tetrazole-amide scaffold can productively interact with multiple nucleotide-binding pockets, a feature that provides broader utility for fragment-based screening campaigns compared to single-target fragments . Other fragments from the same library that bound only the macrodomain, or only NUDT5, lack this cross-target validation and consequently offer narrower experimental applicability in multi-target screening panels.

NUDT5 ADP-sugar pyrophosphatase PanDDA Cross-target fragment

NMR Quality Control: Verified Solution Integrity Under Fragment Screening Conditions

The compound's 1D ¹H NMR spectrum has been acquired and deposited in the BMRB (entry bmse011739) under standardized fragment screening conditions: 1 mM concentration in DMSO-d₆ at 298 K and pH 6.0, using a Bruker Avance 600 MHz spectrometer . This publicly available reference spectrum establishes baseline solution integrity, aggregation state, and chemical identity under conditions directly relevant to fragment-based screening. In contrast, commercially available analogs such as N-(2-methyl-2H-tetrazol-5-yl)acetamide and N-(1-methyl-1H-tetrazol-5-yl)propanamide lack publicly deposited NMR QC data under comparable screening-relevant conditions, making pre-screening quality verification impossible without in-house analytical effort . The availability of a reference spectrum accelerates assay-ready preparation and reduces the risk of undetected degradation or precipitation during screening.

NMR spectroscopy Fragment library QC Solution integrity BMRB

Physicochemical Profile: Optimal Fragment-Like Properties for Oral Bioavailability and CNS Permeability Trajectories

The compound possesses a molecular weight of 169.18 Da, calculated XLogP3 of 0.7, topological polar surface area (TPSA) of 72.7 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds—all within the widely accepted 'Rule of Three' thresholds for fragment-based screening (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) . When compared with a representative heavier analog, N-[2-[(1-methyl-1H-tetrazol-5-yl)amino]ethyl]propanamide (MW approx. 212 Da), the target compound offers a 20% lower molecular weight, which is advantageous for maintaining ligand efficiency during fragment elaboration . Its XLogP3 of 0.7 positions it favorably for both oral bioavailability trajectories (optimal range 0–3) and potential CNS penetration (optimal range 1–3), a balance not universally achieved by more lipophilic tetrazole amide analogs .

Fragment-based drug discovery Rule of Three physicochemical properties lead-likeness

Commercial Purity Specification: NLT 98% Enabling Direct Assay-Ready Use

Commercially, Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- is available from ISO-certified suppliers with a purity specification of NLT 98% . This purity threshold meets or exceeds the typical requirements for fragment-based screening libraries (commonly ≥ 95%), ensuring that the compound can be used directly in biophysical assays without additional purification. While many fragment suppliers offer compounds at 95% purity, the NLT 98% specification provides a margin of safety against false positives arising from impurities, and is documented by the supplier's ISO certification—a quality assurance benchmark not universally provided for niche tetrazole amide fragments .

Purity specification Procurement quality Fragment library QC standards

Library-Ready Documentation: Multi-Database Cross-Referencing Enhances Traceability

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- is cross-referenced across multiple authoritative chemical biology databases: ChEMBL (CHEMBL1352374), PubChem (CID 662391), ZINC (ZINC000000526080), and the PDB (ligand code K41), with entries in both the RCSB PDB and PDBe . This multi-database integration facilitates seamless compound registration, assay data annotation, and structure-based design workflows. By contrast, closely related analogs such as N-(2-methyl-2H-tetrazol-5-yl)propanamide and N-(1-methyl-1H-tetrazol-5-yl)propanamide have limited database coverage, often lacking PDB ligand codes or ChEMBL identifiers, which complicates bioinformatics integration and hampers data mining efforts .

Database integration ChEMBL PubChem PDB Traceability

Validated Application Scenarios for Procuring Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (62400-57-1)


SARS-CoV-2 Nsp3 Macrodomain (Mac1) Inhibitor Development: Fragment Elaboration Starting Point

With a high-resolution (1.13 Å) co-crystal structure confirming binding to the SARS-CoV-2 Nsp3 macrodomain active site , this compound serves as a structurally characterized starting fragment for structure-guided elaboration toward Mac1 inhibitors. Research groups developing antiviral therapeutics targeting the macrodomain's ADP-ribose binding site can use PDB 5S2R to design growth vectors, merge with adjacent fragments, or perform scaffold hopping. The crystallographic evidence eliminates the uncertainty associated with virtual screening hits and provides atomic-level detail of key interactions, including tetrazole ring and carbonyl contacts with active site residues . This scenario is directly supported by the continued publication of macrodomain inhibitor optimization campaigns that build upon fragment hits identified in the Schuller et al. 2021 screen .

Multi-Target Fragment Screening Panels Incorporating NUDT5 as a Counter-Screen Target

The compound's dual crystallographic binding to NUDT5 (PDB 5QJO) and the SARS-CoV-2 macrodomain makes it an ideal reference compound for multi-target fragment screening panels . Laboratories operating fragment-based screening platforms can deploy this compound simultaneously as a positive control for macrodomain-binding assays and as a probe for NUDT5 nucleotide-binding pocket characterization . This dual utility per procurement unit optimizes screening library investment, as a single compound provides validated activity in two mechanistically distinct biochemical systems involved in antiviral defense and nucleotide metabolism, respectively.

Fragment Library Quality Control and NMR Reference Standard Implementation

The BMRB-deposited ¹H NMR spectrum (bmse011739), acquired under screening-relevant conditions (1 mM DMSO-d₆, 298 K, pH 6.0, 600 MHz), enables this compound to function as a ready-made QC reference standard for fragment library characterization . Core facilities and screening centers can use the publicly available spectral data to benchmark spectrometer performance, validate library storage conditions, and detect compound degradation over time without investing in de novo analytical method development. This reduces the operational burden of maintaining fragment libraries that meet institutional QC standards.

Computational Chemistry and Cheminformatics Model Training with Multi-Database-Annotated Fragment Data

With curated entries across five major databases—ChEMBL (CHEMBL1352374), PubChem (CID 662391), ZINC (ZINC000000526080), PDB (K41), and BMRB (bmse011739)—this compound provides a richly annotated data point for training and validating machine learning models in drug discovery . Its experimentally determined binding data, NMR spectra, computed physicochemical descriptors, and crystallographic coordinates make it suitable for benchmarking docking algorithms, testing 3D similarity methods, and calibrating binding affinity prediction tools . The multi-parametric annotation exceeds that available for most fragments of comparable size, enhancing its value as a cheminformatics reference compound.

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